molecular formula C12H19NO2 B14250780 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione CAS No. 334678-63-6

1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione

Cat. No.: B14250780
CAS No.: 334678-63-6
M. Wt: 209.28 g/mol
InChI Key: LYDRFBIGJMPENX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine ring substituted with cyclohexyl and dimethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Scientific Research Applications

1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: A structurally related compound with similar biological activities.

    Cyclohexylpyrrolidine: Another analog with a cyclohexyl group but differing in substitution patterns.

    Dimethylpyrrolidine: A simpler analog with only dimethyl substitutions.

Uniqueness: 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione stands out due to its unique combination of cyclohexyl and dimethyl groups, which confer distinct steric and electronic properties. These features enhance its potential as a versatile scaffold in drug discovery and other scientific applications .

Properties

CAS No.

334678-63-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H19NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3

InChI Key

LYDRFBIGJMPENX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N(C1=O)C2CCCCC2)C

Origin of Product

United States

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